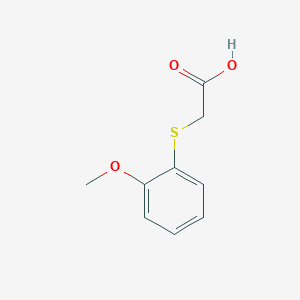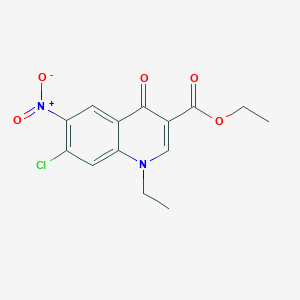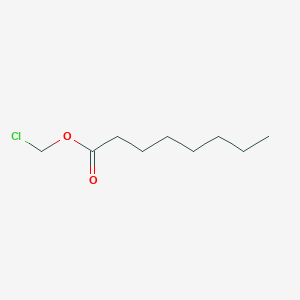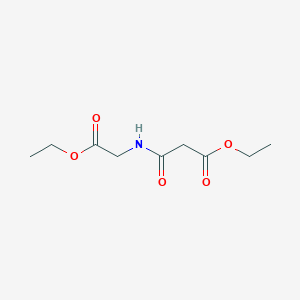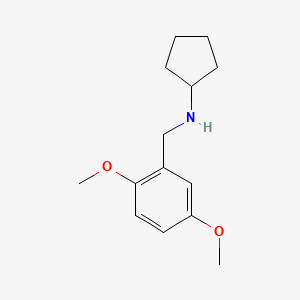
5,6-Quinoxalinediamine
Overview
Description
5,6-Quinoxalinediamine is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has two nitrogen atoms and two carbon atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5,6-Quinoxalinediamine is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 5,6-Quinoxalinediamine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-Quinoxalinediamine have been studied extensively. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 5,6-Quinoxalinediamine has been studied for its potential applications in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,6-Quinoxalinediamine is its potential applications in various fields, including materials science and pharmaceuticals. It is also a relatively simple compound to synthesize. However, one of the limitations of 5,6-Quinoxalinediamine is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 5,6-Quinoxalinediamine. One of the areas of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of focus is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, there is a growing interest in the use of 5,6-Quinoxalinediamine in the development of new materials for electronic devices and sensors.
Conclusion:
In conclusion, 5,6-Quinoxalinediamine is a compound that has potential applications in various fields, including materials science and pharmaceuticals. Its mechanism of action and biochemical and physiological effects have been studied extensively, and it has been shown to have neuroprotective, antioxidant, and anti-inflammatory effects. While there are some limitations to working with this compound, there are several future directions for research that could lead to new applications and discoveries.
Scientific Research Applications
5,6-Quinoxalinediamine has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks. In addition, 5,6-Quinoxalinediamine has been studied for its potential applications in the field of materials science, such as in the development of electronic devices and sensors.
properties
IUPAC Name |
quinoxaline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWWSVHGUNCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357161 | |
| Record name | 5,6-QUINOXALINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Quinoxalinediamine | |
CAS RN |
57436-95-0 | |
| Record name | 5,6-QUINOXALINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



